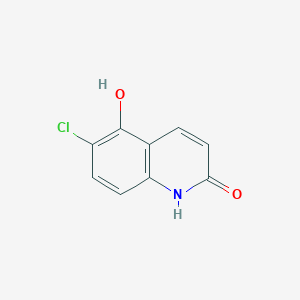

6-chloro-5-hydroxy-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-5-hydroxy-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family It is characterized by a chlorine atom at the 6th position and a hydroxyl group at the 5th position on the quinolinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-hydroxy-2(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-step synthesis method involves the treatment of 2,4-pentanedione with a chlorinating agent in the presence of a base such as potassium hydroxide . This reaction yields 6-chloro-5-hydroxy-2-hexanone, which can be further cyclized to form the desired quinolinone derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to isolate the compound from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-5-hydroxy-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinolinone.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinolinone derivatives.

Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: Research indicates its potential use in developing new pharmaceuticals.

Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

The mechanism of action of 6-chloro-5-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-hydroxyquinolinone: Lacks the chlorine atom at the 6th position.

6-chloroquinolinone: Lacks the hydroxyl group at the 5th position.

5,6-dichloroquinolinone: Contains an additional chlorine atom at the 5th position.

Uniqueness

6-chloro-5-hydroxy-2(1H)-quinolinone is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry .

Actividad Biológica

6-Chloro-5-hydroxy-2(1H)-quinolinone is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the quinolinone family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of chlorine and hydroxyl groups enhances its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research has demonstrated that derivatives of quinolinone compounds exhibit potent anticancer properties. For instance, studies on related compounds have shown that modifications at specific positions can significantly influence their efficacy against various cancer cell lines.

- Case Study: A study evaluated several derivatives against glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.45 µM against A549 lung cancer cells, suggesting strong cytotoxic effects associated with the 5-hydroxy and chloro substitutions .

Table 1: Anticancer Activity of Quinolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Chloro-5-OH | A549 | 0.45 | Induction of apoptosis via TP53 |

| 6-Chloro-5-OH | MDA-MB-231 | 8.58 | Mitochondrial pathway activation |

| 6-Chloro-5-OH | SNB-19 | 3.3 | NQO1 inhibition |

2. Antimicrobial Activity

The antimicrobial properties of quinolinones are well-documented, with studies showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study: A recent evaluation highlighted that certain quinolinone derivatives demonstrated significant antibacterial activity with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans, respectively .

Table 2: Antimicrobial Activity of Quinolinone Derivatives

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| 6-Chloro-5-OH | E. coli | 0.0048 |

| 6-Chloro-5-OH | C. albicans | 0.0048 |

| Other Derivative | S. aureus | 0.0195 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- NQO1 Interaction: The compound has been shown to bind effectively to NQO1, an enzyme involved in cellular redox processes, which may contribute to its anticancer effects by inducing oxidative stress in cancer cells .

- Apoptosis Induction: Studies indicate that certain derivatives can activate the mitochondrial apoptosis pathway by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased cell death in malignant cells .

Propiedades

Fórmula molecular |

C9H6ClNO2 |

|---|---|

Peso molecular |

195.60 g/mol |

Nombre IUPAC |

6-chloro-5-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12) |

Clave InChI |

DWUWPEUTFLWDHK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=O)NC2=C1C(=C(C=C2)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.